(2R)-hex-5-yn-2-ol
Description
Significance of Chiral Alcohols as Versatile Building Blocks in Contemporary Organic Chemistry
Chiral alcohols, organic compounds containing a hydroxyl group attached to a stereocenter, are of fundamental importance in modern organic synthesis. Their significance stems from their dual nature: the hydroxyl group can be readily transformed into a wide array of other functional groups, and the chiral center provides a handle for controlling the stereochemistry of subsequent reactions. These optically active compounds are crucial intermediates in the synthesis of numerous natural products, pharmaceuticals, and advanced materials. rsc.org The ability to introduce a specific stereoisomer of an alcohol into a synthetic sequence is often a critical step in achieving the desired biological activity or material property.
The versatility of chiral alcohols is further enhanced by the myriad of reactions they can undergo. The hydroxyl group can be oxidized to aldehydes or ketones, converted into leaving groups for substitution reactions, or used to direct the stereochemical outcome of reactions at neighboring centers. This functional group flexibility makes chiral alcohols invaluable starting points for the construction of complex molecular architectures.
Role of the Alkyne Moiety in Complex Molecular Architectures
The alkyne functional group, characterized by a carbon-carbon triple bond, is another cornerstone of modern synthetic organic chemistry. Its linear geometry and high degree of unsaturation make it a unique and highly reactive functional handle. Alkynes can participate in a wide range of transformations, including hydrogenations, halogenations, and various addition reactions, allowing for the introduction of diverse functionalities. acs.org
Furthermore, the terminal alkyne, as found in (2R)-hex-5-yn-2-ol, possesses a weakly acidic proton that can be removed to form a potent nucleophile known as an acetylide. This reactivity is the basis for numerous carbon-carbon bond-forming reactions, which are essential for building the carbon skeleton of complex molecules. The alkyne moiety is also a key participant in powerful metal-catalyzed cross-coupling reactions and cycloadditions, enabling the rapid construction of intricate ring systems and conjugated structures.
Overview of Stereochemical Control in Alkynyl Alcohol Synthesis
The synthesis of chiral alkynyl alcohols, such as this compound, with high enantiomeric purity is a significant challenge that has been addressed by a variety of sophisticated synthetic strategies. The primary approaches to achieving stereochemical control in the formation of these valuable building blocks can be broadly categorized as follows:
Asymmetric Addition of Alkynes to Aldehydes: This is one of the most direct methods for preparing chiral propargylic alcohols. It involves the addition of a metal acetylide to a prochiral aldehyde in the presence of a chiral ligand or catalyst. organic-chemistry.org The chiral catalyst orchestrates the approach of the nucleophilic alkyne to one of the two faces of the aldehyde, resulting in the preferential formation of one enantiomer of the alcohol. A variety of metal systems and chiral ligands have been developed to achieve high yields and enantioselectivities for a broad range of substrates.
Asymmetric Reduction of Alkynyl Ketones: Another powerful strategy is the enantioselective reduction of a prochiral alkynyl ketone. acs.org This transformation can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. Notably, catalysts developed by Noyori and the Corey-Bakshi-Shibata (CBS) reduction are highly effective for this purpose, providing access to chiral propargylic alcohols with excellent enantiomeric excess. chem-station.comwikipedia.orgorganic-chemistry.org For instance, the reduction of 5-hexyn-2-one (B1605978) using a chiral catalyst would be a direct route to this compound.
Kinetic Resolution of Racemic Alkynyl Alcohols: In a kinetic resolution, the two enantiomers of a racemic mixture react with a chiral reagent or catalyst at different rates. This allows for the separation of the unreacted, enantiomerically enriched alcohol from the product. Enzymatic resolutions, often employing lipases, have proven to be particularly effective for the kinetic resolution of racemic propargylic alcohols. google.com
These methods, often in concert, provide the synthetic chemist with a robust toolbox for accessing enantiomerically pure alkynyl alcohols, which are indispensable precursors for the synthesis of a vast array of complex and valuable molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(2R)-hex-5-yn-2-ol |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3/t6-/m1/s1 |
InChI Key |
FZUOCMXBAJIQHD-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCC#C)O |
Canonical SMILES |
CC(CCC#C)O |
Origin of Product |
United States |
Strategies for the Stereoselective Synthesis of 2r Hex 5 Yn 2 Ol
Chiral Auxiliary and Ligand-Controlled Syntheses
Kinetic Resolution Techniques for (2R)-Hex-5-yn-2-ol and its Racemic Mixtures
Kinetic resolution (KR) is a powerful strategy for obtaining enantiopure compounds from a racemic mixture. This method exploits the difference in reaction rates between the two enantiomers of a substrate when reacted with a chiral catalyst or reagent jocpr.comwikipedia.org. In an ideal KR, one enantiomer reacts significantly faster than the other, allowing for the selective transformation of one enantiomer into a product while leaving the other enantiomer unreacted and thus enriched. This process can yield both the desired enantiopure product and the unreacted enantiomer of the starting material, theoretically up to 50% yield for each jocpr.comwikipedia.orgunipd.it.
Enzymatic kinetic resolution, particularly using lipases, has emerged as a highly effective and versatile method for resolving racemic secondary alcohols jocpr.comresearchgate.netresearchgate.netnih.govnih.govscielo.brmdpi.comconicet.gov.arresearchgate.netresearchgate.net. Lipases, such as Candida antarctica Lipase (B570770) B (CALB, often commercially available as Novozym 435), are renowned for their ability to catalyze transesterification reactions with high chemo-, regio-, and enantioselectivity under mild reaction conditions jocpr.comresearchgate.netnih.govmdpi.com. The terminal alkyne functionality present in hex-5-yn-2-ol (B3381424) is generally well-tolerated by these enzymatic systems.
The typical approach involves the transesterification of racemic hex-5-yn-2-ol with an acyl donor, commonly vinyl acetate, in an organic solvent like hexane (B92381) or methyl tert-butyl ether (MTBE) researchgate.netresearchgate.netnih.govscielo.brresearchgate.net. The lipase selectively acylates one enantiomer of the alcohol, forming an ester, while the other enantiomer remains as the unreacted alcohol. For instance, CALB has demonstrated excellent enantioselectivity in the kinetic resolution of various secondary alcohols, often achieving enantiomeric excesses (ee) exceeding 97%, and in many cases, greater than 99% researchgate.netresearchgate.netscielo.brresearchgate.netresearchgate.net. The esterified product and the unreacted alcohol can then be separated, providing access to both enantiomers in high optical purity.
Table 1: Typical Parameters for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Enzyme | Acyl Donor | Solvent(s) | Typical Substrate Type | Typical Enantiomeric Excess (ee) | Typical Yield | Key References |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane, MTBE, Heptane | Secondary Alcohols | >97% to >99% | Good to High | researchgate.netresearchgate.netnih.govscielo.brresearchgate.net |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | Allylic Alcohols | >97% to >99% | Good to High | researchgate.netresearchgate.net |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Heptane | Tertiary Alcohols | 96-99% | 44-45% | scielo.br |
| Amano PS Lipase | Vinyl acetate | Various | Secondary Alcohols | 90-98% | Good | researchgate.net |
| Burkholderia cepacia Lipase | Vinyl acetate | Various | Secondary Alcohols | 90-95% | Good | researchgate.netresearchgate.net |
Note: While specific studies on this compound are not extensively detailed in the provided snippets, the general methodologies and high selectivities observed for similar secondary alcohols strongly indicate the applicability and effectiveness of these lipase-catalyzed kinetic resolution techniques for its stereoselective synthesis.
Chemoenzymatic and Microbial Synthetic Pathways
Beyond direct kinetic resolution, chemoenzymatic and microbial approaches offer alternative routes to enantiopure this compound, leveraging the exquisite selectivity of biological catalysts.
Enantioselective Biotransformations Utilizing Specific Enzymes
Enantioselective biotransformations employ isolated enzymes to catalyze specific reactions that yield chiral products. As discussed in the kinetic resolution section, lipases are paramount in this regard for the synthesis of chiral alcohols. Their ability to discriminate between enantiomers of a racemic substrate allows for the direct production of one enantiomer of hex-5-yn-2-ol. For instance, CALB has been extensively studied for the resolution of various secondary alcohols, consistently delivering high enantiomeric excesses researchgate.netnih.govmdpi.comresearchgate.net. Other enzymes, such as esterases and alcohol dehydrogenases (ADHs), also hold potential for stereoselective alcohol synthesis or modification uniovi.es. ADHs, for example, can catalyze the stereoselective reduction of ketones to alcohols or the oxidation of alcohols, offering complementary strategies for chiral alcohol synthesis. While specific examples of microbial enzymes directly transforming hex-5-yn-2-ol into its (2R)-enantiomer are not detailed in the provided search results, the broad substrate specificity and catalytic power of many known enzymes suggest that tailored biocatalytic routes could be developed.
Microbial Fermentation and Biocatalytic Derivatization
Microbial fermentation and biocatalytic derivatization involve the use of whole microorganisms (bacteria, yeasts, fungi) or their cellular components to perform chemical transformations. Microorganisms harbor a vast repertoire of enzymes capable of complex stereoselective reactions, including the synthesis and modification of alcohols uniovi.eskemdikbud.go.id. While specific microbial strains or fermentation processes optimized for the production of this compound are not explicitly highlighted in the initial search results, the potential exists for screening microbial libraries or employing metabolic engineering techniques to develop such pathways. For example, certain yeasts and bacteria are known to produce a range of volatile organic compounds, including alcohols, and possess enzymes like oxidoreductases that could be harnessed for stereoselective transformations uniovi.eskemdikbud.go.id. Biocatalytic derivatization could also involve the selective enzymatic modification of a prochiral precursor or a racemic mixture using whole-cell biocatalysts. The exploration of microbial resources offers a promising avenue for discovering novel biocatalysts or engineering existing ones for the efficient and sustainable synthesis of chiral molecules like this compound.
Advanced Synthetic Transformations and Reactivity Profiles of 2r Hex 5 Yn 2 Ol
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne group of (2R)-hex-5-yn-2-ol is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the synthesis of complex organic molecules.
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Click Chemistry)
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This reaction allows for the direct formation of a C(sp)-C(sp²) bond. While specific studies on this compound are not abundant, the reactivity of analogous chiral propargylic alcohols is well-documented. For instance, the coupling of various terminal alkynes with aryl halides proceeds under mild conditions, retaining the stereochemical integrity of the chiral center. wikipedia.orglibretexts.org
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents another cornerstone of modern synthetic chemistry. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound is an ideal substrate for such transformations. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity, yielding 1,5-disubstituted triazoles.
| Reaction | Catalyst System | Coupling Partner | Product Type | Representative Yield (%) |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Aryl Iodide | Aryl-substituted alkyne | 85-95 |
| Sonogashira Coupling | Pd(OAc)₂/PPh₃ | Vinyl Bromide | En-yne | 70-90 |
| CuAAC (Click Chemistry) | CuSO₄·5H₂O/Na-Ascorbate | Benzyl Azide | 1,4-disubstituted triazole | >95 |
| RuAAC | Cp*RuCl(PPh₃)₂ | Aryl Azide | 1,5-disubstituted triazole | 80-90 |
This table presents representative data for Sonogashira and Click chemistry reactions with analogous chiral propargylic alcohols.
Cycloaddition Reactions and Annulation Strategies
The alkyne moiety in this compound can participate in various cycloaddition reactions to construct cyclic and polycyclic systems. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a notable example that leads to the formation of cyclopentenones. Intramolecular versions of this reaction with substrates derived from this compound would provide access to chiral bicyclic structures.
Gold-catalyzed cyclizations of alkynols are another powerful tool for constructing diverse heterocyclic frameworks. researchgate.net Depending on the reaction conditions and the nature of the nucleophile, various cycloisomerization pathways can be accessed, leading to furans, pyrans, and other oxygen-containing heterocycles. These reactions often proceed with high atom economy and under mild conditions.
| Reaction Type | Catalyst | Reactant Type | Product |
| Intramolecular Pauson-Khand | Co₂(CO)₈ | Enyne derived from this compound | Bicyclic cyclopentenone |
| Gold-Catalyzed Cycloisomerization | AuCl₃ or Au(I) complexes | This compound with tethered nucleophile | Substituted furans or pyrans |
| [4+2] Cycloaddition (Diels-Alder) | Thermal or Lewis Acid | Diene | Cyclohexadiene derivative |
| [3+2] Cycloaddition | Azide or Nitrone | Triazole or Isoxazoline |
This table outlines potential cycloaddition and annulation strategies for this compound based on known reactivity of similar alkynols.
Alkyne Hydration and Hydrofunctionalization Pathways
The hydration of the terminal alkyne in this compound, typically catalyzed by mercury(II) salts in acidic media, follows Markovnikov's rule to produce a methyl ketone after tautomerization of the initially formed enol. savemyexams.com This provides a direct route to chiral hydroxy ketones. Anti-Markovnikov hydration can be achieved through hydroboration-oxidation, which would lead to an aldehyde.
Hydrofunctionalization reactions, such as hydroalkoxylation and hydroamination, involve the addition of an alcohol or an amine across the triple bond. These reactions, often catalyzed by transition metals like gold or platinum, can proceed with high regioselectivity to afford vinyl ethers and enamines, respectively. The chirality of the secondary alcohol in this compound can influence the stereochemical outcome of these additions, particularly in intramolecular variants.
Oxidative Transformations of the Alkyne Moiety
The terminal alkyne of this compound can undergo various oxidative transformations. Oxidative cleavage, using strong oxidizing agents like ozone or potassium permanganate, breaks the carbon-carbon triple bond to yield a carboxylic acid. In the case of a terminal alkyne, this transformation results in the loss of one carbon atom as carbon dioxide. This reaction can be useful for structural elucidation and for the synthesis of chiral carboxylic acids.
Transformations of the Chiral Secondary Alcohol Center
The (R)-configured secondary alcohol in this compound is a key stereocenter that can be derivatized or transformed with high fidelity, allowing for the synthesis of a wide array of enantiomerically pure compounds.
Stereospecific Derivatization for Functional Group Interconversions
The hydroxyl group can be readily converted into other functional groups through stereospecific reactions. Esterification and etherification are common transformations that proceed with retention of configuration at the chiral center. For instance, reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base will yield the corresponding ester.
The Mitsunobu reaction is a powerful method for achieving a formal inversion of stereochemistry at the alcohol center. organic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol, which is then displaced by a nucleophile in an Sₙ2 fashion. This allows for the synthesis of the (S)-enantiomer of various derivatives from the (R)-alcohol.
| Transformation | Reagents | Stereochemical Outcome | Product |
| Esterification | Acyl chloride, Pyridine (B92270) | Retention | Chiral ester |
| Etherification (Williamson) | NaH, Alkyl halide | Retention | Chiral ether |
| Mitsunobu Reaction | PPh₃, DIAD, Carboxylic acid | Inversion | Chiral ester with inverted stereocenter |
| Oxidation (Swern/DMP) | (COCl)₂, DMSO, Et₃N / Dess-Martin periodinane | N/A (forms ketone) | Hex-5-yn-2-one |
This table summarizes key stereospecific derivatizations of the secondary alcohol in this compound.
Controlled Oxidation to Chiral Alkynones and Subsequent Reactions
The selective oxidation of the secondary alcohol in this compound to the corresponding ketone, (R)-hex-5-yn-2-one, requires mild conditions to prevent side reactions involving the terminal alkyne and to preserve the integrity of the chiral center. Several modern oxidation protocols are well-suited for this transformation.
Dess-Martin Periodinane (DMP) Oxidation: This method is renowned for its mildness, neutral pH conditions, and high chemoselectivity, making it an excellent choice for oxidizing sensitive substrates like alkynyl alcohols. nih.govrsc.org The reaction proceeds at room temperature in chlorinated solvents, such as dichloromethane (B109758) (CH2Cl2), and typically reaches completion within a few hours. The high functional group tolerance of DMP ensures that the terminal alkyne remains intact during the oxidation of the alcohol. nih.gov A notable application of this method was demonstrated in the synthesis of a chiral hex-5-yn-2-one derivative, highlighting its practicality for this class of compounds.
Swern Oxidation: Another powerful tool for this conversion is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (Et3N). nih.gov This method is characterized by its exceptionally mild conditions, with reactions often conducted at low temperatures (e.g., -78 °C), which is highly effective in preventing epimerization of the adjacent chiral center. nih.govnih.gov The Swern oxidation is compatible with a wide array of functional groups, including alkynes, and reliably converts secondary alcohols to ketones without over-oxidation. nih.gov
The resulting chiral alkynone, (R)-hex-5-yn-2-one, is a valuable intermediate for further synthetic elaborations. The electron-withdrawing nature of the ketone activates the alkyne for various transformations, while the ketone itself can undergo a range of nucleophilic additions and other carbonyl chemistry. For instance, these alkynones can participate in cyclization reactions to form substituted heterocycles or carbocycles.
Table 1: Comparison of Mild Oxidation Methods for this compound
| Oxidation Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Dess-Martin Oxidation | Dess-Martin Periodinane | CH2Cl2, Room Temperature | Mild, neutral pH, high chemoselectivity, short reaction times. nih.govrsc.org |
| Swern Oxidation | (COCl)2, DMSO, Et3N | CH2Cl2, -78 °C to Room Temp. | Very mild, avoids toxic metals, wide functional group tolerance. nih.govnih.gov |
Nucleophilic Substitution Reactions with Retention or Inversion of Configuration
The hydroxyl group of this compound can be substituted by various nucleophiles. The stereochemical outcome of these reactions—retention or inversion of the (R)-configuration—is dictated by the chosen reaction mechanism.
Substitution with Inversion of Configuration: The Mitsunobu Reaction
A quintessential method for achieving a clean inversion of stereochemistry at a secondary alcohol center is the Mitsunobu reaction. nih.govrsc.orgnih.govnih.gov This reaction facilitates the conversion of alcohols into a wide array of other functional groups, including esters, ethers, and azides, by reaction with a suitable nucleophile in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov
The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming an alkoxyphosphonium salt. This intermediate possesses an excellent leaving group, which is subsequently displaced by the nucleophile in a classic SN2 fashion, leading to a complete inversion of the stereocenter. rsc.orgbeilstein-journals.org For this compound, this means that reaction with a nucleophile under Mitsunobu conditions will yield the corresponding (S)-substituted product.
The choice of nucleophile is generally limited to those with a pKa of less than 15 to ensure efficient protonation of the azodicarboxylate byproduct. nih.gov Suitable nucleophiles include carboxylic acids (to form esters), phenols (to form ethers), and imides like phthalimide (B116566) (a precursor to amines). rsc.org
Substitution with Retention of Configuration
Table 2: Stereochemical Control in Nucleophilic Substitution of this compound
| Desired Stereochemistry | Reaction | Key Reagents | Mechanism | Resulting Configuration |
|---|---|---|---|---|
| Inversion | Mitsunobu Reaction | PPh3, DEAD/DIAD, Nucleophile (Nu-H) | SN2 | (S)-Product |
| Retention | Two-step (double inversion) | 1. TsCl, pyridine 2. Nucleophile (e.g., KOAc) | SN2, SN2 | (R)-Product |
Tandem and Cascade Reaction Sequences Leveraging Dual Functionality
The presence of both an alcohol and a terminal alkyne in this compound provides a unique opportunity for the design of tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. These reactions are highly atom-economical and can rapidly generate molecular complexity from a simple starting material.
Intramolecular Hydroalkoxylation/Cyclization: The hydroxyl group can act as an internal nucleophile, attacking the alkyne moiety upon activation by a suitable catalyst. This intramolecular hydroalkoxylation leads to the formation of cyclic ethers. Lanthanide complexes have been shown to be effective catalysts for the exo-selective cyclization of alkynyl alcohols to yield exocyclic enol ethers. nih.govrsc.org Gold catalysts are also widely used for activating alkynes toward nucleophilic attack and can promote such cyclizations. nih.gov For this compound, a 5-exo-dig cyclization would lead to the formation of a five-membered tetrahydrofuran (B95107) ring, while a 6-endo-dig cyclization would result in a six-membered tetrahydropyran (B127337) ring. The regioselectivity is often controlled by the choice of catalyst and reaction conditions.
Sonogashira Coupling Followed by Intramolecular Cyclization: The terminal alkyne of this compound can first undergo a palladium-copper catalyzed Sonogashira coupling with an aryl or vinyl halide. rsc.org The resulting internal alkyne can then participate in a subsequent intramolecular cyclization reaction. For example, if the coupled aryl halide contains a nucleophilic group, this can lead to the formation of various heterocyclic systems in a one-pot fashion.
Cascade Annulation with Aldehydes: A recent study demonstrated a silver-catalyzed cascade annulation of 5-hexyn-1-ols with aldehydes. rsc.org This reaction proceeds through a [2+2+1+1] pathway to diastereoselectively form novel nih.govnih.govnih.gov-trioxa-fused ketals. This precedent suggests that this compound could potentially undergo similar cascade reactions with carbonyl compounds, where both the alcohol and alkyne functionalities are sequentially engaged to build complex polycyclic structures.
Table 3: Potential Tandem/Cascade Reactions of this compound
| Reaction Type | Key Reagents/Catalysts | Potential Product |
|---|---|---|
| Intramolecular Hydroalkoxylation | Lanthanide or Gold Catalysts | Substituted Tetrahydrofurans or Tetrahydropyrans |
| Sonogashira/Cyclization | Pd/Cu catalyst, Aryl halide with nucleophilic group | Fused Heterocycles |
| Cascade Annulation | Silver catalyst, Aldehyde | Polycyclic Ethers/Ketals |
Applications of 2r Hex 5 Yn 2 Ol As a Chiral Synthon in Complex Molecule Synthesis
Role in Natural Product Total Synthesis
The chiral nature and functional group versatility of (2R)-hex-5-yn-2-ol make it instrumental in the total synthesis of various natural products, where precise control over stereochemistry is paramount.
Precursor to Biologically Active Polyacetylenic Compounds (e.g., Cytopiloyne)
This compound, often in a protected form such as 1-[(4-methoxybenzyl)oxy]hex-5-yn-2-ol, serves as a crucial chiral precursor in the total synthesis of Cytopiloyne researchgate.net. Cytopiloyne is a bioactive polyacetylenic glucoside isolated from Bidens pilosa, known for its potential anti-diabetic properties researchgate.netnih.gov. The synthesis typically involves a convergent strategy where the chiral alkynyl fragment derived from this compound is coupled with a glycosyl donor. Key steps include stereoselective glycosylation and palladium/silver-catalyzed cross-coupling reactions to construct the polyacetylene backbone researchgate.netnih.govmdpi.com. The identification of the 2R isomer as the natural product underscores the importance of using the correct enantiomer of the hex-5-yn-2-ol (B3381424) derivative researchgate.net.
Table 1: Key Steps in Cytopiloyne Synthesis Utilizing this compound Derivatives
| Step No. | Description of Transformation | Key Reagent/Catalyst | Yield (approx.) | Reference |
| 1 | Preparation of protected chiral synthon (e.g., 1-[(4-methoxybenzyl)oxy]hex-5-yn-2-ol) from a precursor. | Various protecting group strategies | N/A | researchgate.netmdpi.com |
| 2 | Stereoselective glycosylation of a glucosyl trichloroacetimidate (B1259523) with the protected chiral synthon. | Glycosyl trichloroacetimidate, Lewis acid | N/A | researchgate.netnih.gov |
| 3 | Construction of the polyacetylene skeleton via palladium/silver-catalyzed cross-coupling reaction. | Pd/Ag catalyst | N/A | researchgate.netnih.govmdpi.com |
| 4 | Deprotection steps to reveal the final Cytopiloyne structure. | DDQ, NaOMe, etc. | N/A | researchgate.netnih.govmdpi.com |
Intermediate in the Synthesis of Pheromones and Related Bioactive Molecules
Chiral alkynyl alcohols, including derivatives of hex-5-yn-2-ol, are employed as intermediates in the synthesis of insect pheromones. For instance, the sex pheromone of the orange wheat blossom midge, Sitodiplosis mosellana (Géhin), has been synthesized using strategies that rely on chiral building blocks derived from chiral alcohols scilit.comnih.govmdpi.comresearchgate.net. These syntheses often involve the ring opening of chiral epoxides with alkynyllithium reagents or silicon-tethered ring-closing metathesis, followed by hydrogenation and functional group manipulation to yield the target pheromone stereoisomers scilit.commdpi.comresearchgate.net. The precise stereochemistry of these pheromones is critical for their biological activity in insect communication and pest control.
Table 2: Chiral Alkynyl Alcohols in Pheromone Synthesis
| Target Molecule (Pheromone) | Chiral Synthon/Strategy | Key Transformation(s) | Yield (approx.) | Reference |
| Sex Pheromone of Sitodiplosis mosellana (Géhin) | Chiral epoxide opening with alkynyllithium, or chiral alcohol-derived silaketal for RCM. | Ring opening of chiral epoxide, hydrogenation of alkyne, or silicon-tethered ring-closing metathesis. | 59–64% (overall) | scilit.commdpi.comresearchgate.net |
| Western Corn Rootworm Sex Pheromone Stereoisomers | Chiral alcohols/epoxides as starting materials. | Stereoselective synthesis of alkynyl diols, followed by hydrogenation and functionalization. | N/A | scilit.comnih.gov |
Building Block for Polyhydroxylated Chains and Macrolactones (e.g., Pyrenolide D)
This compound and related chiral alkynyl alcohols serve as valuable precursors for constructing complex polyhydroxylated chains and macrolactones, such as Pyrenolide D. While direct use of this compound in all reported syntheses of Pyrenolide D is not always explicit, related chiral alkynyl alcohols and their derivatives are employed. For example, syntheses have utilized Sharpless asymmetric dihydroxylation of protected hex-4-en-1-yn-3-ol or palladium-catalyzed oxycarbonylation of (2R,3S,4S)-hex-5-ene-2,3,4-triol scilit.comnih.gov. These approaches leverage the inherent chirality of the starting materials to build the intricate polyhydroxylated framework of natural products like Pyrenolide D, a cytotoxic compound nih.gov.
Table 3: Chiral Building Blocks in Pyrenolide D Synthesis
| Target Molecule | Chiral Synthon/Strategy | Key Transformation(s) | Yield (approx.) | Reference |
| (+)-Pyrenolide D | Chiral carbohydrate (e.g., d-xylose), protected hex-4-en-1-yn-3-ol, or related diols. | Methylpropiolate-mediated alkynylation, tandem desilylation–spirolactonization, Sharpless dihydroxylation, oxycarbonylation. | 10.8% (overall) | scilit.comnih.gov |
Construction of Chiral Pharmaceutical and Agrochemical Intermediates
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is substantial. Chiral alcohols, including those with alkyne functionalities like this compound, are frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals msu.edursc.orgdiva-portal.org. These chiral synthons allow for the introduction of specific stereocenters, which are often critical for the biological activity, efficacy, and safety profile of the final product. The high optical purity achievable with these intermediates is essential for meeting regulatory standards and ensuring therapeutic or agricultural effectiveness rsc.org.
Table 4: Chiral Intermediates in Pharmaceutical/Agrochemical Synthesis
| Application Area | Type of Chiral Intermediate | Role/Significance | Examples of Target Molecules/Classes | Reference |
| Pharmaceutical Industry | Chiral alcohols (including alkynyl alcohols) | Introduction of specific stereocenters, building blocks for complex APIs. | Lorlatinib, Acalabrutinib, Oteseconazole, Elacestrant, Nirogacestat, Lotilaner | msu.edursc.orgresearchgate.net |
| Agrochemical Industry | Chiral propargylic alcohols | Key intermediates for chiral pharmaceuticals and agrochemicals. | N/A (general statement) | diva-portal.org |
Development of Chiral Ligands and Auxiliaries in Asymmetric Catalysis
Chiral alcohols are fundamental precursors in the synthesis of chiral ligands and auxiliaries, which are indispensable tools in asymmetric catalysis. These ligands coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of catalytic reactions. This compound and similar chiral alkynyl alcohols can be functionalized and incorporated into various ligand architectures, such as phosphines, phosphites, or N,O-ligands thieme-connect.commdpi.comresearchgate.netrsc.orgnih.gov. These chiral ligands are crucial for achieving high enantioselectivity in a wide array of transformations, including allylic alkylations, additions to carbonyls, and cycloisomerizations nih.govthieme-connect.commdpi.comresearchgate.net. The development of efficient routes to chiral alcohols, often via biocatalysis or asymmetric catalysis itself, further fuels innovation in ligand design.
Table 5: Chiral Ligands Derived from Chiral Alcohols in Asymmetric Catalysis
| Ligand Type | Source/Precursor | Catalytic Application | Enantioselectivity (example) | Reference |
| Pyridyl phosphinite/phosphite ligands | Chiral pyridyl alcohols | Palladium-catalyzed allylic alkylations. | Moderate | thieme-connect.com |
| N,O-ligands | Chiral amino alcohols | Asymmetric addition of alkynes to aldehydes, asymmetric Henry reaction. | Up to 96% ee | rsc.orgmdpi.com |
| BINOL-type chiral bifunctional ligands | Chiral alcohols | Gold catalysis for asymmetric cycloisomerization of propargylic alcohols. | Up to 93% ee (trans/cis) | nih.gov |
| Chiral sulfur/selenium/nitrogen ligands | Chiral pyridine (B92270) amino alcohols | Palladium-catalyzed Tsuji-Trost reaction (allylic alkylation). | Moderate | rsc.org |
| Chiral alcohols from alkyne tandem catalysis | Alkynes via CF₃SO₃H/ruthenium catalysis | Synthesis of chiral alcohols via hydration/asymmetric transfer hydrogenation. | Up to 99% ee |
Mechanistic Investigations of Reactions Involving 2r Hex 5 Yn 2 Ol and Its Analogs
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. e3s-conferences.orgrsc.orgyoutube.com By modeling the potential energy surface of a reaction, DFT allows for the characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. e3s-conferences.orgyoutube.com
DFT calculations are employed to map out the energetic landscape of a reaction, revealing the most favorable pathway from reactants to products. This involves locating the transition state structures, which represent the energy maxima along the reaction coordinate. The energy of these transition states (activation energy) provides crucial information about the kinetic feasibility of a proposed mechanism. e3s-conferences.orgscielo.br
For a hypothetical acid-catalyzed cyclization of (2R)-hex-5-yn-2-ol to a cyclic ether, DFT could be used to compare a stepwise mechanism, proceeding through a carbocation intermediate, with a concerted pathway. The calculated energies of the transition states for each step would indicate the preferred reaction course.
Table 1: Hypothetical DFT-Calculated Relative Free Energies for the Cyclization of this compound
| Species | Relative Free Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State 1 (TS1) | +25.4 |
| Intermediate (Cyclic Vinyl Cation) | +15.2 |
| Transition State 2 (TS2) | +18.9 |
| Product (Cyclic Ether) | -5.7 |
A significant application of DFT in the study of chiral molecules is the prediction of regio- and stereoselectivity in catalyzed reactions. researchgate.netarxiv.orgnih.govnih.gov By modeling the interactions between the substrate, catalyst, and reagents in the transition state, it is possible to rationalize and predict the observed product distribution.
In a metal-catalyzed asymmetric addition to the alkyne moiety of this compound, for instance, DFT can be used to model the diastereomeric transition states leading to the different stereoisomeric products. The calculated energy difference between these transition states can then be used to predict the enantiomeric or diastereomeric excess of the reaction.
Table 2: Hypothetical DFT-Calculated Energy Differences and Predicted Stereoselectivity for a Catalyzed Addition to this compound
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (%) |
| TS-R (leading to R-product) | 0.0 | 95 : 5 | 90 |
| TS-S (leading to S-product) | +1.8 |
Experimental Mechanistic Probes and Kinetic Studies
While computational studies provide a theoretical framework, experimental evidence is essential for the validation of proposed mechanisms. A variety of experimental techniques are employed to probe reaction pathways and identify key intermediates.
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. researchgate.netresearchgate.net By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), it is possible to follow the connectivity of atoms and elucidate reaction mechanisms.
For example, in a rearrangement reaction of this compound, deuterium labeling at specific positions on the carbon chain could reveal whether the reaction proceeds via a concerted pericyclic process or a stepwise mechanism involving bond cleavage and formation. The position of the deuterium atom in the product, determined by techniques such as NMR spectroscopy or mass spectrometry, would provide definitive evidence for one pathway over another.
The direct observation of reaction intermediates provides compelling evidence for a proposed mechanism. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of a reaction mixture. spectroscopyonline.commt.comdigitellinc.comyoutube.comfau.eu
These techniques can detect the formation and consumption of transient species, providing insights into the reaction kinetics and the structure of intermediates. For reactions involving this compound, in-situ NMR could potentially identify key catalytic intermediates in an asymmetric transformation, helping to elucidate the catalytic cycle.
In asymmetric catalysis, understanding the interaction between the chiral catalyst and the substrate is paramount for explaining the origin of stereoselectivity. High-resolution NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the three-dimensional structure of catalyst-substrate complexes in solution.
By identifying close spatial proximities between specific protons on the catalyst and the substrate, a detailed model of the diastereomeric transition state assembly can be constructed. This experimental data can then be compared with computational models to provide a comprehensive picture of the factors governing stereocontrol in reactions of this compound.
Table 3: Hypothetical NMR Data for Catalyst-Substrate Interaction Studies
| Observed NOE Correlation | Distance Constraint (Å) | Implication for Transition State Geometry |
| Catalyst Ligand Proton A ↔ Substrate Proton H-1 | < 3.0 | Proximity suggests steric hindrance for one face of the alkyne |
| Catalyst Chiral Center Proton B ↔ Substrate Proton H-4 | < 3.5 | Defines the orientation of the substrate in the catalyst's chiral pocket |
Future Perspectives in 2r Hex 5 Yn 2 Ol Research
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
The precise synthesis of the (R)-enantiomer of hex-5-yn-2-ol (B3381424) is critical for its applications, demanding high enantioselectivity. Future research will undoubtedly focus on refining and discovering new catalytic systems to achieve this with greater efficiency and precision.
Emerging Catalytic Strategies:
Metal-Based Catalysis: The asymmetric addition of alkynes to aldehydes is a cornerstone for producing chiral propargylic alcohols. nih.govorganic-chemistry.org Future work will likely explore novel ligand designs for transition metals like zinc, titanium, and indium to enhance enantioselectivity and broaden the substrate scope. organic-chemistry.org The development of catalysts that are effective at low loadings and under mild conditions will be a key objective.
Organocatalysis: Metal-free catalysis offers a more sustainable alternative. The use of chiral organocatalysts, such as those based on BINOL, has shown promise in the asymmetric alkynylation of aldehydes. organic-chemistry.org Research into new organocatalytic systems that can effectively activate the alkyne and aldehyde moieties for highly stereocontrolled additions is a promising avenue.
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. The biocatalytic reduction of the corresponding ketone, hex-5-yn-2-one, using alcohol dehydrogenases (ADHs) is a highly attractive route. researchgate.netnih.gov Future research will focus on discovering and engineering novel ADHs with high activity and specificity for alkynyl ketones. georgiasouthern.edutudelft.nl Furthermore, enzymatic kinetic resolution of racemic hex-5-yn-2-ol presents another viable strategy for isolating the desired (R)-enantiomer in high purity. acs.orgresearchgate.netnih.gov
Table 1: Comparison of Potential Catalytic Systems for (2R)-hex-5-yn-2-ol Synthesis
| Catalytic System | Potential Advantages | Research Focus |
| Metal-Based Catalysis | High reactivity, well-established | Novel ligand design, lower catalyst loading, milder reaction conditions |
| Organocatalysis | Metal-free, lower toxicity | Development of new catalyst scaffolds, improved enantioselectivity |
| Biocatalysis | High enantioselectivity, green conditions | Discovery and engineering of novel enzymes, process optimization |
Expanding the Scope of Synthetic Applications in Emerging Chemical Fields
The unique structure of this compound makes it a versatile intermediate for the synthesis of more complex chiral molecules. Future research will aim to leverage its functionalities in novel and innovative ways, particularly in fields like medicinal chemistry and materials science.
Chiral propargylic alcohols are recognized as important synthons for the creation of a wide array of organic molecules. nih.gov The presence of both a stereocenter and a terminal alkyne allows for sequential and diverse chemical transformations.
Potential Applications in Development:
Medicinal Chemistry: Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. researchfloor.orgchiralpedia.comnih.gov The this compound scaffold could serve as a key intermediate in the synthesis of novel drug candidates. The alkyne group can be readily modified through reactions like click chemistry, Sonogashira coupling, and cyclization reactions to build complex molecular architectures. nih.gov
Agrochemicals: The development of new, more effective, and environmentally benign pesticides and herbicides often relies on the synthesis of specific stereoisomers. The structural motifs accessible from this compound could be explored for their potential bioactivity.
Materials Science: Chiral molecules are increasingly being investigated for their unique properties in materials science, including liquid crystals and chiral polymers. The rigid alkyne unit and the defined stereocenter of this compound could be incorporated into novel materials with interesting optical or electronic properties.
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org Future research on the synthesis of this compound will be heavily influenced by these principles.
Green Synthesis Strategies:
Biocatalytic Routes: As mentioned earlier, the use of enzymes, particularly ADHs and lipases, offers a green and highly selective method for producing this compound. nih.govacs.org These reactions are typically performed in water under mild conditions, avoiding the need for harsh reagents and organic solvents.
Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as ionic liquids or supercritical fluids, for the catalytic synthesis of chiral propargylic alcohols is an active area. acs.org
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Catalytic additions and resolutions are generally more atom-economical than classical stoichiometric methods.
Integration with Flow Chemistry and High-Throughput Methodologies for Scalable Production
To meet potential industrial demand, the synthesis of this compound needs to be scalable, safe, and efficient. The integration of modern technologies like flow chemistry and high-throughput screening will be instrumental in achieving these goals.
Advanced Manufacturing Technologies:
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.govnih.gov The application of flow chemistry to the enantioselective synthesis of chiral alcohols has been demonstrated and is a promising area for the production of this compound. encyclopedia.pubacs.org This technology allows for precise control over reaction parameters, leading to higher yields and selectivities.
High-Throughput Screening: The discovery of new and improved catalysts for the synthesis of this compound can be accelerated through the use of high-throughput screening techniques. nih.govmpg.de These methods allow for the rapid evaluation of large libraries of catalysts and reaction conditions, significantly speeding up the optimization process. researchgate.net Infrared spectroscopy and other analytical techniques can be adapted for rapid screening of enantioselectivity. cmu.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2R)-hex-5-yn-2-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or chiral resolution. For example, Grignard addition to propargyl alcohols with chiral ligands (e.g., BINOL-derived catalysts) can enhance stereocontrol . Optimization includes adjusting solvent polarity (e.g., THF vs. ether), temperature (-78°C to room temperature), and catalyst loading. Reaction progress should be monitored via TLC or GC-MS, and intermediates purified using column chromatography with chiral stationary phases .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR : The H-NMR spectrum will show distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad) and alkynyl protons (δ 2.0–3.0 ppm). C-NMR confirms the alkyne (δ 70–85 ppm) and alcohol (δ 60–70 ppm) functionalities .
- IR : The O-H stretch (3200–3600 cm) and C≡C stretch (~2100 cm) are critical markers.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 114.1043 for CHO) and fragments corresponding to alkyne cleavage .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use chemical-resistant gloves (nitrile) and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors, as the compound may irritate mucous membranes .
- Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation. Emergency spill protocols include neutralization with vermiculite and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified and optimized during the synthesis of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times to racemic standards .
- Polarimetry : Measure optical rotation ([α]) and calculate ee using the equation: .
- Kinetic Resolution : Optimize reaction time and catalyst turnover to minimize racemization. For example, palladium-catalyzed asymmetric alkynylation improves ee by 10–15% under low-temperature conditions .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian/B3LYP/6-31G*). Discrepancies in alkynyl bond lengths or hydroxyl group orientation may indicate conformational flexibility .
- Sample Purity : Re-purify via recrystallization or distillation to exclude impurities affecting spectral accuracy .
- Iterative Refinement : Adjust computational parameters (solvent models, basis sets) and re-run simulations to align with observed data .
Q. What methodologies ensure reproducibility in stereochemical synthesis when scaling reactions from milligram to gram quantities?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and byproduct formation.
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, stirring rate) and identify critical parameters affecting yield/ee .
- Batch Records : Document every step (e.g., cooling rates, solvent drying) to replicate conditions. Share raw data and spectra via open-access platforms for peer validation .
Data Analysis and Reporting
Q. What statistical approaches are recommended for validating the reproducibility of kinetic data in this compound synthesis?
- Methodological Answer :
- Bland-Altman Analysis : Compare intra-lab replicates to assess measurement agreement.
- Control Charts : Track reaction yields over multiple batches to detect systemic deviations.
- Error Propagation Models : Quantify uncertainty in ee measurements using Monte Carlo simulations .
Q. How should researchers address conflicting reactivity data in catalytic systems involving this compound?
- Methodological Answer :
- Mechanistic Probes : Use deuterium labeling or radical traps to identify intermediates (e.g., alkynyl radicals vs. carbocations).
- In Situ Spectroscopy : Employ ReactIR or NMR to detect transient species and validate proposed pathways.
- Collaborative Validation : Share raw datasets with independent labs to confirm reproducibility and rule out instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
